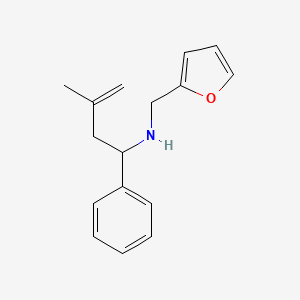

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

Description

Classification and Nomenclature Systems for Furan-Containing Amines

The systematic classification of furan-containing amines follows established protocols within heterocyclic chemistry, utilizing the Hantzsch-Widman nomenclature system as the foundational framework for naming these complex structures. The Hantzsch-Widman system, developed independently by German chemists Arthur Hantzsch and Oskar Widman in 1887 and 1888 respectively, provides a standardized approach for naming heterocyclic compounds containing up to ten ring members. Within this system, the prefix "oxa" designates oxygen as the heteroatom within the five-membered aromatic ring structure, while the suffix "furan" indicates the specific unsaturated five-membered heterocycle containing oxygen.

Furan-containing amines constitute a specialized subset of heterocyclic compounds characterized by the presence of both oxygen-containing aromatic ring systems and nitrogen-containing functional groups. These compounds are classified within the broader category of aromatic heterocyclic compounds, distinguished from their aliphatic counterparts by the presence of conjugated double bond systems that confer aromatic character. The classification system recognizes several structural variants of furan-containing amines, including those with direct attachment of amino groups to the furan ring (such as furan-2-amine and furan-3-amine) and those featuring methylene-bridged connections between the furan ring and amine functionalities.

The nomenclature hierarchy places oxygen heteroatoms at higher priority than nitrogen within the systematic naming conventions, establishing the furan ring as the principal structural component when both heteroatoms are present. This prioritization system ensures consistent and unambiguous chemical naming across the diverse range of furan-containing amine derivatives. The systematic approach extends to the designation of substitution patterns, with numerical locants indicating the specific positions of functional groups relative to the heteroatom positions within the ring structure.

Historical Development of Furan-2-ylmethyl Derivatives

The historical development of furan-2-ylmethyl derivatives represents a significant chapter in the evolution of heterocyclic synthetic chemistry, with origins tracing back to early investigations of furan-based platform molecules derived from renewable biomass resources. The foundational work in this area emerged from recognition of furan derivatives as important biological platform molecules, particularly furfural and 5-hydroxymethylfurfural, which serve as precursors for numerous synthetic transformations leading to diverse furan-containing compounds.

Early synthetic efforts focused on the development of methodologies for introducing amino functionalities into furan-derived molecular frameworks, recognizing the enhanced reactivity and synthetic versatility that nitrogen-containing groups provide. The synthesis of furan-2-ylmethyl derivatives evolved through systematic exploration of various synthetic approaches, including direct amination reactions, reductive amination procedures, and coupling reactions between furan-containing aldehydes or alcohols with appropriate amine precursors. These synthetic developments were driven by recognition of the unique structural features and potential applications of compounds combining furan aromatic character with amino group nucleophilicity.

The progression of synthetic methodologies for furan-2-ylmethyl derivatives reflected broader advances in heterocyclic chemistry, particularly the development of metal-catalyzed reactions and improved understanding of reaction mechanisms governing heterocyclic transformations. Research efforts concentrated on developing efficient routes for preparing these compounds while minimizing side reactions, such as unwanted coupling of primary amine groups and undesired hydrogenation of furan ring systems. The advancement of catalyst systems with enhanced activity and selectivity became crucial for achieving practical synthetic routes to furan-2-ylmethyl derivatives with acceptable yields and purity levels.

Contemporary research continues to build upon these historical foundations, with ongoing investigations focusing on sustainable synthetic approaches utilizing renewable biomass-derived starting materials and environmentally benign reaction conditions. The historical trajectory demonstrates the evolution from exploratory synthetic chemistry toward more systematic and application-driven research programs targeting specific structural modifications and property enhancements.

Structural Significance within Heterocyclic Chemistry

The structural significance of furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine within heterocyclic chemistry encompasses multiple dimensions of molecular architecture and electronic structure that distinguish this compound within the broader landscape of nitrogen-containing heterocycles. The compound exemplifies the principle of structural diversity achievable through combination of different aromatic and aliphatic structural elements, resulting in a molecular framework that incorporates furan aromatic character, phenyl aromatic functionality, and flexible aliphatic chains with strategically positioned functional groups.

The furan ring system contributes distinctive electronic properties arising from the presence of oxygen as the heteroatom within the five-membered aromatic structure. Unlike benzene derivatives, furan systems exhibit reduced aromatic stability due to the electronegativity difference between oxygen and carbon, resulting in enhanced reactivity toward electrophilic reagents and increased susceptibility to ring-opening reactions under specific conditions. The electronic structure of the furan ring influences the overall molecular properties through conjugation effects and inductive influences that extend throughout the molecular framework.

The methylene bridge connecting the furan ring to the amine functionality provides structural flexibility while maintaining electronic communication between these functional components. This bridging arrangement allows for conformational adjustments that can influence molecular recognition processes and binding interactions with biological targets or synthetic reagents. The presence of both aromatic and aliphatic structural elements creates opportunities for diverse intermolecular interactions, including aromatic stacking interactions, hydrogen bonding through the amine functionality, and hydrophobic interactions through the aliphatic substituents.

The phenyl group contributes additional aromatic character and provides opportunities for further structural modifications through substitution reactions. The combination of furan and phenyl aromatic systems within a single molecular framework creates unique electronic environments that can influence reactivity patterns and molecular properties in ways that differ from compounds containing only single aromatic systems. The overall structural architecture positions this compound as a representative example of modern synthetic approaches to heterocyclic compound design, demonstrating the integration of multiple functional elements to achieve specific structural and property objectives.

Chemical Registry Information and Systematic Identification

The chemical registry information for this compound provides essential identification parameters that enable unambiguous characterization and database searching across multiple chemical information systems. The compound is registered under the Chemical Abstracts Service number 436096-86-5, which serves as the primary identifier within chemical databases and regulatory systems worldwide. This registration number ensures consistent identification across diverse applications and prevents confusion with structurally related compounds.

The systematic identification extends to multiple nomenclature variants that reflect different naming conventions and structural emphasis approaches. Alternative names include N-(Furan-2-ylmethyl)-3-methyl-1-phenylbut-3-en-1-amine, which emphasizes the amine functionality as the principal component, and furan-2-ylmethyl-(3-methyl-1-phenylbut-3-enyl)amine, which maintains focus on the furan-derived structural element. These nomenclature variations ensure comprehensive coverage within chemical databases that may utilize different systematic naming approaches.

The Simplified Molecular Input Line Entry System representation provides a linear notation that captures the complete connectivity information for the molecule, enabling computational processing and structure-based searching within chemical informatics systems. The International Chemical Identifier system offers standardized structural representation that facilitates cross-platform data exchange and ensures consistent molecular identification across diverse software platforms and databases. The International Chemical Identifier Key provides a compressed hash representation that enables rapid database searches while maintaining structural uniqueness.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-1-phenylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(2)11-16(14-7-4-3-5-8-14)17-12-15-9-6-10-18-15/h3-10,16-17H,1,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQGWBOCKCPGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C1=CC=CC=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389859 | |

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-86-5 | |

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table: Key Reaction Parameters

Industrial Scale Synthesis

In industrial settings, the synthesis is scaled up using continuous flow reactors to enhance efficiency and reproducibility. Key considerations include:

-

- Use of reusable catalysts like palladium on carbon (Pd/C) or nickel complexes ensures cost-effectiveness.

Microwave-Assisted Synthesis :

- Microwave heating can significantly reduce reaction times while maintaining high yields.

-

- Purification is achieved through recrystallization or chromatography techniques, depending on the scale and desired purity.

Challenges in Synthesis

-

- Oxidation of the furan ring or unwanted polymerization during coupling steps can reduce yields.

-

- Some reagents, such as Grignard compounds, are highly sensitive to moisture and require anhydrous conditions.

-

- Precise temperature control is crucial to prevent decomposition of intermediates.

Alternative Routes

Several alternative synthetic routes have been explored:

-

- Direct coupling of furan derivatives with substituted phenylamines under transition-metal catalysis has been reported as a one-pot method.

-

- Electrochemical methods offer environmentally friendly alternatives by avoiding harsh reagents.

Scientific Research Applications

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A secondary amine with a furan-2-ylmethyl group attached to a substituted but-3-enyl chain (3-methyl and 1-phenyl substituents).

- The furan ring introduces oxygen-based polarity, while the phenyl and methyl groups contribute to hydrophobicity and steric effects.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound is compared to analogs with modifications in the aromatic (phenyl) or alkenyl (but-3-enyl) moieties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 436096-86-5 | C₁₆H₁₉NO | 241.33 | 3-methyl, phenyl |

| Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine | 435342-10-2 | C₁₅H₁₇NO | 227.30 | Phenyl (no methyl) |

| Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine | 340025-61-8 | C₁₆H₁₉NO₂ | 257.33 | 4-methoxy-phenyl |

| Furan-2-ylmethyl-(1-P-tolyl-but-3-enyl)-amine | 436087-16-0 | C₁₆H₁₉NO | 241.33 | p-tolyl (4-methylphenyl) |

| Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine | 436087-19-3 | C₁₇H₂₂NO | 256.36 | 3-methyl, p-tolyl |

Key Observations :

- Substituent Effects: The 4-methoxy-phenyl variant (CAS 340025-61-8) has increased molecular weight (257.33 g/mol) and polarity due to the methoxy group, which may enhance solubility in polar solvents . The 3-methyl group in the target compound (CAS 436096-86-5) adds steric hindrance, possibly reducing reaction rates compared to non-methylated analogs like CAS 435342-10-2 .

Biological Activity

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring, a phenyl group, and an amine functional group. Its molecular formula is CHN\O, with a molecular weight of approximately 257.33 g/mol. The furan ring is known for its ability to participate in various interactions such as hydrogen bonding and π-π stacking, making it a valuable scaffold for drug discovery.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, which could explain its anticancer properties.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can hinder the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These results suggest that the compound has the potential to be developed into an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting critical cellular pathways involved in survival and proliferation.

Case Study Findings :

In a study evaluating its effects on cancer cell lines, the compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.

Research Applications

Furan derivatives like this compound are being explored for various applications in scientific research:

- Drug Development : Investigated for its potential use in targeting specific enzymes or receptors.

- Organic Synthesis : Used as a building block to create more complex molecules.

- Material Science : Potential applications in synthesizing specialty chemicals with unique properties.

Q & A

Q. What are the optimized synthetic routes for Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination using a Pd/NiO catalyst. A typical protocol involves combining aniline derivatives (e.g., 3-methyl-1-phenyl-but-3-enylamine) with furan-2-carbaldehyde in a 1:1 molar ratio under hydrogen gas (1 atm) at 25°C for 10 hours. The Pd/NiO catalyst (1.1 wt%) facilitates high yields (~95%) with minimal byproducts . Alternative methods include biocatalytic pathways using engineered enzymes (e.g., alcohol oxidases and transaminases), which offer greener synthesis routes but require optimization for substrate specificity and reaction scalability .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure. For example:

- ¹H NMR (400 MHz, CDCl₃) : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 5.2–5.6 ppm (alkene protons), and δ 3.8–4.2 ppm (furan methylene group) .

- ¹³C NMR : Signals for the furan ring carbons (≈110–150 ppm) and the enamine carbon (≈160 ppm) .

High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Acute Toxicity : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials like strong acids or oxidizers .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention . Toxicity data (e.g., LD₅₀) are limited, so treat all handling with caution .

Advanced Research Questions

Q. How does the catalytic mechanism of Pd/NiO enhance reductive amination efficiency?

Pd/NiO acts as a bifunctional catalyst:

- Pd nanoparticles activate H₂ for hydrogenation.

- NiO support stabilizes intermediates and facilitates electron transfer during imine formation.

Kinetic studies suggest that the reaction follows a Langmuir-Hinshelwood mechanism, where adsorption of amine and aldehyde on the catalyst surface determines rate-limiting steps . Comparative studies with alternative catalysts (e.g., Pt/C or Raney Ni) show Pd/NiO’s superior selectivity for secondary amines .

Q. How can structural modifications impact biological activity, and what methodologies are used to study this?

- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring exhibit enhanced antimicrobial activity. For example, similar furan-2-ylmethyl amines showed MIC values of 2.5–40 μg/mL against Mycobacterium tuberculosis .

- Methodology :

- In vitro assays : Test compounds against bacterial/fungal strains using broth microdilution.

- Molecular docking : Predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How should researchers address contradictory or incomplete toxicity data in experimental design?

Q. What advanced techniques resolve stereochemical challenges in synthesizing enantiomerically pure forms?

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to induce enantioselectivity during reductive amination .

Q. How can biocatalytic methods improve sustainability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.